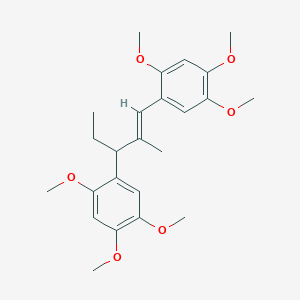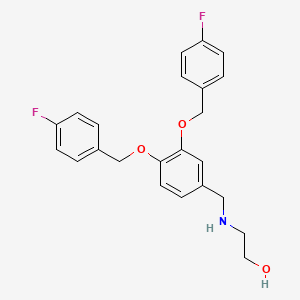
4-(Aminooxy)-3-methylbutane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminooxy)-3-methylbutane-2-thiol: is an organic compound characterized by the presence of an aminooxy group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminooxy)-3-methylbutane-2-thiol typically involves the reaction of a precursor containing a carbonyl group with an aminooxy reagent. The oximation reaction, which involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group (aldehyde or ketone), is a common method used . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of oximation and the use of aminooxy reagents suggest that scalable methods could involve the use of pre-activated aminooxy compounds and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminooxy)-3-methylbutane-2-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime ether linkage formed during oximation can be reduced under specific conditions.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxime ethers.
Substitution: Substituted aminooxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Aminooxy)-3-methylbutane-2-thiol is used in the synthesis of complex molecules through oximation reactions. It serves as a building block for the preparation of various bioconjugates and functionalized compounds .
Biology: In biological research, this compound is used for labeling and crosslinking proteins and nucleic acids. Its ability to form stable oxime bonds makes it valuable for bioconjugation techniques .
Medicine: The compound’s reactivity with carbonyl groups is exploited in the development of diagnostic tools and therapeutic agents. It is used in the synthesis of drug conjugates and imaging probes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of functionalized polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 4-(Aminooxy)-3-methylbutane-2-thiol involves its reactivity with carbonyl groups to form oxime bonds. This reaction is facilitated by the nucleophilicity of the aminooxy group, which attacks the electrophilic carbonyl carbon. The resulting oxime bond is stable and resistant to hydrolysis, making it useful for various applications .
Comparación Con Compuestos Similares
Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid.
O-benzylhydroxylamine: Used as an enzyme inhibitor and in the synthesis of bioconjugates.
O-allylhydroxylamine: Effective growth inhibitor in microbial cultures.
Uniqueness: 4-(Aminooxy)-3-methylbutane-2-thiol is unique due to its combination of an aminooxy group and a thiol group, which provides dual reactivity. This dual functionality allows for versatile applications in synthesis and bioconjugation, setting it apart from other aminooxy compounds that may lack the thiol group.
Propiedades
Fórmula molecular |
C5H13NOS |
|---|---|
Peso molecular |
135.23 g/mol |
Nombre IUPAC |
O-(2-methyl-3-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(3-7-6)5(2)8/h4-5,8H,3,6H2,1-2H3 |
Clave InChI |
ICNRKMSRMDQHSS-UHFFFAOYSA-N |
SMILES canónico |
CC(CON)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
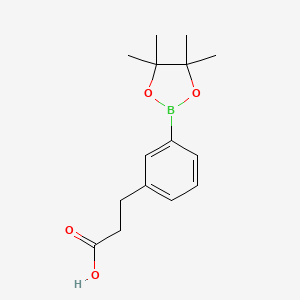
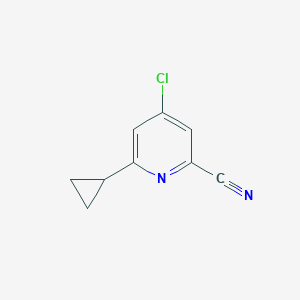


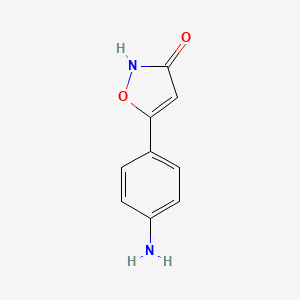


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
